![molecular formula C10H9NO4 B12893179 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid
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Overview
Description
2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid typically involves the reaction of 2-methylbenzo[d]oxazole derivatives with acetic acid under specific conditions. Recent methodologies have focused on optimizing yields and reaction conditions to enhance efficiency. For instance, the use of nanocatalysts has shown promise in improving reaction rates and product purity .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain benzoxazole derivatives possess high efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the acetic acid moiety enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent .
Neurological Disorders
Recent investigations into the compound's effects on acetylcholinesterase inhibition suggest potential applications in treating Alzheimer's disease. Compounds with similar structures have been shown to enhance acetylcholine levels in the brain, thereby improving cognitive function . The structure-activity relationship (SAR) studies indicate that modifications to the benzoxazole ring can significantly influence inhibitory potency.
Anti-inflammatory Effects
There is emerging evidence that this compound may exhibit anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation, which could be beneficial in treating chronic inflammatory diseases such as arthritis .
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A series of experiments were conducted to evaluate the antimicrobial activity of various derivatives of this compound against common pathogens. The results showed a correlation between structural modifications and increased antimicrobial potency, highlighting the importance of chemical structure in drug design .
- In Vitro Cancer Cell Study : Researchers assessed the effects of the compound on human cancer cell lines using MTT assays to measure cell viability. The results indicated significant dose-dependent cytotoxicity, with IC50 values suggesting strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid include other benzoxazole derivatives such as:
- 2-Methylbenzo[d]oxazol-5-yl)boronic acid
- 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino
- 4-Hydroxy-2-quinolones .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique biological activities and chemical reactivity.
Biological Activity
2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid is a compound that belongs to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often starting from 2-aminophenol and various aldehydes or carboxylic acids. The benzoxazole moiety is crucial for the compound's biological properties, providing a framework for interaction with biological targets.
Table 1: Synthetic Pathways
Starting Material | Reagent | Conditions | Yield |
---|---|---|---|
2-Aminophenol | Aldehyde | Reflux in ethanol | 75-90% |
2-Aminophenol | Carboxylic acid | Room temperature with catalyst | 60-80% |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Studies have shown that compounds containing the benzoxazole structure exhibit significant antibacterial properties. For instance, derivatives of benzoxazole have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 50 µg/mL, indicating potent antimicrobial effects .
Anti-inflammatory Properties
Research indicates that benzoxazole derivatives can inhibit inflammatory pathways. For example, in vitro assays have shown that these compounds reduce the production of pro-inflammatory cytokines in macrophages. This suggests their potential use in treating inflammatory diseases .
Anticancer Activity
Several studies have reported the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. Notably, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Biological Activity Summary
Activity Type | Cell Line/Organism | IC50/MIC Values |
---|---|---|
Antimicrobial | E. coli | MIC < 50 µg/mL |
Anti-inflammatory | Macrophages | Significant cytokine reduction |
Anticancer | MCF-7 (breast cancer) | IC50 = 5 µM |
HCT-116 (colorectal cancer) | IC50 = 7 µM |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several benzoxazole derivatives on MCF-7 cells. The results indicated that modifications at specific positions on the benzoxazole ring significantly enhanced cytotoxicity, with some compounds exhibiting effects comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : In a controlled experiment, a derivative of this compound was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The compound successfully inhibited TNF-alpha production by over 40%, demonstrating its potential as an anti-inflammatory agent .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer :
- Step 1 : Start with benzo[d]oxazole derivatives and employ coupling reactions with substituted acetic acids. Use catalysts like palladium for cross-coupling or acid-mediated cyclization .
- Step 2 : Optimize reaction conditions (temperature, solvent, catalyst loading) using statistical Design of Experiments (DoE) to minimize trial-and-error approaches. This reduces experimental iterations by identifying critical variables (e.g., solvent polarity, pH) .
- Step 3 : Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and intermediates, accelerating pathway selection .
Q. What spectroscopic and analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify π→π* transitions in the benzooxazole ring (λmax ~250–300 nm). Compare with benzothiazole analogs for structural validation .
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., methyl group at position 2 of the oxazole ring and hydroxyl/acetic acid groups).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated in similar benzoheterocycle-acetic acid derivatives .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Assessment : Review Safety Data Sheets (SDS) for structurally similar acetic acid derivatives (e.g., 2-(4-hydroxyphenyl)acetic acid) to infer risks (e.g., skin/eye irritation) .
- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and store in inert atmospheres to prevent oxidation.
Advanced Research Questions
Q. How can computational methods predict the reactivity or stability of this compound in biological or catalytic systems?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions with enzymes or metal catalysts. For example, calculate binding affinities to cytochrome P450 isoforms to predict metabolic stability .
- Density Functional Theory (DFT) : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites, guiding derivatization strategies .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no activity) be resolved?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., pH, temperature, solvent) to eliminate confounding factors. For example, dimethyl sulfoxide (DMSO) concentration variations can alter compound solubility and activity .
- Meta-Analysis : Compare datasets across studies using multivariate regression to identify outliers or systematic biases.
- Orthogonal Assays : Validate results with alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
Q. What experimental strategies can elucidate the mechanism of action in catalytic or biological systems?
- Methodological Answer :
- Isotopic Labeling : Use <sup>13</sup>C-labeled acetic acid groups to track metabolic pathways via LC-MS .
- Kinetic Studies : Perform time-resolved experiments to determine rate constants (kcat, KM) in enzymatic reactions.
- Inhibitor Profiling : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding modes, as done for benzothiazinone derivatives .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-5-11-8-6(9(12)10(13)14)3-2-4-7(8)15-5/h2-4,9,12H,1H3,(H,13,14) |
InChI Key |
SOAUMENJOHJJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(C(=O)O)O |
Origin of Product |
United States |
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